A Technical Guide to the Synthesis of Iodophthalein Sodium
A Technical Guide to the Synthesis of Iodophthalein Sodium
For Researchers, Scientists, and Drug Development Professionals
Iodophthalein sodium, also known as tetraiodophenolphthalein sodium, is a radiopaque contrast agent historically used for cholecystography. Its synthesis is a classic example of electrophilic aromatic substitution, specifically the iodination of phenolphthalein (B1677637). This guide provides a detailed overview of the synthesis process, including experimental protocols and quantitative data.
Overview of the Synthesis Pathway
The synthesis of Iodophthalein sodium is a two-step process:
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Iodination of Phenolphthalein: Phenolphthalein is treated with an iodine reagent in a basic solution, followed by acidification to precipitate tetraiodophenolphthalein. The iodine atoms substitute the hydrogen atoms at the 3', 3'', 5', and 5'' positions on the phenol (B47542) rings of the phenolphthalein molecule.
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Formation of the Disodium (B8443419) Salt: The resulting tetraiodophenolphthalein, which is weakly acidic, is then neutralized with a sodium base, typically sodium hydroxide (B78521), to form the water-soluble disodium salt, Iodophthalein sodium.
The overall chemical transformation is depicted in the reaction pathway diagram below.
Caption: Reaction pathway for the synthesis of Iodophthalein sodium.
Experimental Protocols
The following protocols are based on established methods for the iodination of phenolphthalein.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | Starting material |
| Iodine | I₂ | 253.81 | Iodinating agent |
| Potassium Iodide | KI | 166.00 | To dissolve iodine in water |
| Potassium Hydroxide | KOH | 56.11 | For creating alkaline conditions |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For precipitation of the product |
| Sodium Hydroxide | NaOH | 40.00 | For formation of the sodium salt |
| Acetone (B3395972) | C₃H₆O | 58.08 | For extraction/purification |
| Chloroform (B151607) | CHCl₃ | 119.38 | For extraction/purification |
| Water (distilled or deionized) | H₂O | 18.02 | Solvent |
Preparation of the Iodine Reagent
A specific iodine reagent is prepared to facilitate the reaction.[1]
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Dissolve 10 g of potassium iodide in 60 mL of water.
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To this solution, add 7 g of iodine and stir until fully dissolved.
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Carefully add a 30% potassium hydroxide solution dropwise until the free iodine color is just discharged.
Synthesis of Tetraiodophenolphthalein (Intermediate)
This procedure details the iodination of phenolphthalein to yield the tetraiodo-derivative.[1]
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Preparation of Phenolphthalein Solution: Prepare a solution of phenolphthalein. For quantitative work, a known concentration is used (e.g., 0.5 g of phenolphthalein dissolved in 12 mL of 3% potassium hydroxide and diluted).
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Reaction Setup: Place a 100 mL beaker in an ice bath and add 15-20 g of ice.
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Iodination Reaction:
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Add an aliquot of the phenolphthalein solution (sufficient to represent about 0.1 g of phenolphthalein) to the beaker with ice.[1]
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Add an excess of the prepared iodine reagent (approximately 3.5 mL for 0.1 g of phenolphthalein). The solution should be alkaline to ensure the phenolphthalein is in its open-ring, reactive form.
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Slowly add concentrated hydrochloric acid dropwise from a burette while stirring. Continue adding acid until the precipitation of tetraiodophenolphthalein is complete.[1]
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Isolation and Purification:
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The precipitated tetraiodophenolphthalein can be collected by filtration.
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For purification, the precipitate can be extracted using a mixture of acetone and chloroform (1:3 by volume).[1]
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The solvent is then evaporated to yield the purified tetraiodophenolphthalein.
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Synthesis of Iodophthalein Sodium (Final Product)
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Dissolution: Dissolve the purified tetraiodophenolphthalein in a minimal amount of ethanol.
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Neutralization: Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise while stirring. The tetraiodophenolphthalein will dissolve as it is converted to its disodium salt.
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Isolation: The Iodophthalein sodium can be isolated by evaporation of the solvent or by precipitation from a suitable non-polar solvent.
Experimental Workflow
The overall experimental process is summarized in the following workflow diagram.
